molecular formula C9H9ClN2O3 B2807201 Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate CAS No. 349125-08-2

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Cat. No.: B2807201
CAS No.: 349125-08-2
M. Wt: 228.63
InChI Key: LSQWUGYWDZRKNW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10Cl2N2O3 . It is also known as this compound hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and an ethyl ester group . The InChI code for this compound is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.1 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemoselectivity

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a compound utilized in the chemoselective synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. A study by Pretto et al. (2019) highlights its synthetic utility in creating ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, showcasing moderate to good yields and chemoselectivity in the reaction process (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Biological Activity

The compound's derivatives have been explored for their biological activities. Gasparyan et al. (2016) synthesized N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides, which exhibited low antibacterial and antitumor activities, indicating potential for further medicinal chemistry applications (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016).

Enzyme Inhibition

A study by Babar et al. (2017) on ethyl 2-[aryl(thiazol-2-yl)amino]acetates derived from N-arylthiazole-2-amines showed significant enzyme inhibition, specifically α-glucosidase and β-glucosidase, with some compounds demonstrating higher inhibition rates than standard treatments. This suggests its potential utility in developing treatments for diseases related to enzyme dysfunction (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).

Material Science and Industrial Applications

In the context of material science and industrial applications, Shafi et al. (2021) demonstrated the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, indicating potential uses of this compound and its derivatives in creating materials with specific chemical structures and properties for industrial applications (Shafi, Rajesh, & Senthilkumar, 2021).

Safety and Hazards

This compound is classified as dangerous according to the Globally Harmonized System (GHS). It has the hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQWUGYWDZRKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-chloropyridine (0.645 gm 5.0 mmol) in CH2Cl2 (15 mL) was added Et3N (0.80 mL, 6.0 mL, 1.2 eq) followed by addition of ethyl chlorooxoacetate (0.56 mL, 5.0 mmol, 1.0 eq). The mixture was stirred at rt for 2 h. It was diluted with EtOAc; washed with H2O and brine; dried (Na2SO4); and purified by silica gel chromatography to give pure N-(5-chloro-pyridin-2-yl)-oxalamic acid ethyl ester as a white solid (389 mg, yield: 34%). 1H NMR (400 MHz, methanol-d4) δ 8.16 (d, J=2.4 Hz, 1H), 7.97 (d, J=9.4 Hz, 1H), 7.66 (dd, J=8.9, 2.6 Hz, 1H), 4.19 (q, J=6.6 Hz, 2H), 1.20 (t, J=6.6 Hz, 3H) ppm. MS (ESI) 227.0 (M−H).
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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